molecular formula C17H20N4O3S B11166244 1-(4-methoxyphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B11166244
M. Wt: 360.4 g/mol
InChI Key: PVIUFBUOZUSYPO-UHFFFAOYSA-N
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Description

The compound 1-(4-methoxyphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a structurally complex molecule featuring a pyrrolidine-3-carboxamide core substituted with a 4-methoxyphenyl group at position 1 and a 5-(propan-2-yl)-1,3,4-thiadiazol-2-yl moiety at the amide nitrogen.

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H20N4O3S/c1-10(2)16-19-20-17(25-16)18-15(23)11-8-14(22)21(9-11)12-4-6-13(24-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,18,20,23)

InChI Key

PVIUFBUOZUSYPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving a thioamide and a hydrazine derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction involving a methoxyphenyl halide and a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-methoxyphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound Name Phenyl Substituent Thiadiazole Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
1-(4-Methoxyphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide 4-methoxy propan-2-yl C₁₇H₂₁N₄O₃S 377.44 Higher lipophilicity due to methoxy group; potential for improved membrane permeation
1-(4-Fluorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide 4-fluoro propan-2-yl C₁₆H₁₈FN₄O₂S 365.41 Increased electronegativity may enhance receptor binding; lower steric hindrance
1-(4-Methylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide 4-methyl propan-2-yl C₁₇H₂₁N₄O₂S 361.44 Methyl group improves metabolic stability; moderate lipophilicity
1-(3-Chloro-4-methylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide 3-chloro-4-methyl propan-2-yl C₁₇H₁₉ClN₄O₂S 378.88 Chloro group enhances electron-withdrawing effects; pKa = 8.35; density = 1.386 g/cm³
1-(4-Methoxyphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide 4-methoxy pentan-2-yl C₁₉H₂₄N₄O₃S 388.48 Longer alkyl chain increases hydrophobicity; potential for prolonged half-life

Research Findings and Implications

  • Thiadiazole derivatives with propan-2-yl substituents exhibit moderate to strong antibacterial and antifungal activity, as demonstrated in analogs with fluorophenyl and methylphenyl groups .
  • The methoxy group in similar pyrrolidine carboxamides correlates with enhanced thermal stability and solubility in polar solvents, critical for formulation development .

Biological Activity

The compound 1-(4-methoxyphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide (CAS Number: 878726-67-1) is a member of the thiadiazole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties and mechanisms of action.

The molecular formula of this compound is C17H20N4O3SC_{17}H_{20}N_{4}O_{3}S with a molecular weight of 360.43 g/mol. Its structure features a pyrrolidine ring substituted with a thiadiazole moiety and a methoxyphenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H20N4O3SC_{17}H_{20}N_{4}O_{3}S
Molecular Weight360.43 g/mol
CAS Number878726-67-1

Anticancer Properties

Research indicates that compounds containing the thiadiazole structure exhibit significant anticancer activities. The biological evaluation of This compound has shown promising results against various cancer cell lines.

  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells through the activation of caspases, which are key regulators in the apoptotic process. Studies have demonstrated that derivatives of thiadiazoles can activate caspases 3, 8, and 9, leading to programmed cell death in cancer cells .
  • Cytotoxicity Studies :
    • In vitro studies have shown that this compound exhibits cytotoxic effects on several human cancer cell lines including lung cancer (A549) and breast cancer (MCF7). The half-maximal inhibitory concentration (IC50) values for these cell lines indicate significant potency compared to standard chemotherapeutic agents.
Cell LineIC50 (µg/mL)
A549 (Lung Cancer)19.5
MCF7 (Breast Cancer)<10

Structure-Activity Relationship (SAR)

A structure–activity relationship study has revealed that modifications to the thiadiazole and pyrrolidine components can enhance anticancer activity. For instance, substituents on the phenyl ring significantly influence the compound's efficacy against different cancer types .

Case Studies

Several studies have focused on the anticancer effects of thiadiazole derivatives:

  • Alam et al. (2011) : This study evaluated various thiadiazole derivatives and found that compounds similar to the target compound showed significant growth suppression in human cancer cell lines including SK-MEL-2 and HCT15 .
  • Dawood et al. (2013) : Investigated a series of new pyrazole-based thiadiazoles for their anticancer activity against HepG2 and A549 cell lines. The findings indicated that structural modifications could lead to enhanced cytotoxicity .

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